molecular formula C14H16ClN5O B2401853 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 897615-22-4

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2401853
CAS No.: 897615-22-4
M. Wt: 305.77
InChI Key: BZGMWUAKECNOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound designed for research applications. Its molecular structure integrates two pharmacologically significant motifs: a cyclopentanecarboxamide group and a 1-(4-chlorophenyl)-1H-tetrazole unit. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, often contributing to improved metabolic stability and enhancing binding affinity to specific biological targets . Compounds featuring the tetrazole moiety have demonstrated a range of potential biological activities in scientific research. In-vitro studies on structurally similar molecules have shown significant antimicrobial properties against various bacterial strains . Furthermore, the tetrazole group is a key feature in several classes of antihypertensive agents, where it can act as a potent antagonist at angiotensin II (AT1) receptors, leading to the potential for blood pressure regulation . The biological activity of such compounds is often attributed to their mechanism of action as enzyme inhibitors. The molecule's hydrophobic regions and hydrogen-bonding capabilities, facilitated by the carboxamide and tetrazole groups, may allow it to interact with the active sites of target enzymes, such as acetylcholinesterase and urease, leading to inhibition . This makes it a valuable candidate for research in treating conditions related to enzyme dysfunction. This product is offered with high purity to ensure consistent and reliable research outcomes. Attention: This compound is intended for research purposes only in a controlled laboratory setting. It is strictly not for human or veterinary use, nor for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-11-5-7-12(8-6-11)20-13(17-18-19-20)9-16-14(21)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGMWUAKECNOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the reaction of 4-chlorobenzyl azide with sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with cyclopentanecarboxylic acid using a coupling reagent such as carbonyldiimidazole (CDI) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction time, temperature, and purification methods .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical and Biological Properties

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide features a tetrazole ring, which is known for its ability to mimic biological molecules, thus facilitating interactions with specific enzymes or receptors. The compound's structure allows it to potentially exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

  • Drug Development : Investigated for its potential as an anti-inflammatory or analgesic agent. Its ability to modulate biological activity makes it a candidate for developing new therapeutic agents targeting various diseases.

Antimicrobial Activity

  • Research Findings : Preliminary studies suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anticancer Properties

  • Case Studies : Research has shown that this compound can induce cytotoxic effects on various cancer cell lines, making it a promising candidate for anticancer drug development.

Material Science

  • Used as a building block for synthesizing more complex molecules, which can lead to the development of new materials with enhanced stability or reactivity.

Case Studies and Research Findings

Several studies have assessed the biological activities of this compound:

Study FocusObjectiveFindingsReference Year
Antimicrobial ActivityEvaluate efficacy against bacterial strainsSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)2024
Anticancer ActivityAssess cytotoxic effects on breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)2023
Anti-inflammatory StudyInvestigate effects on macrophagesReduced TNF-alpha and IL-6 levels by approximately 50% compared to controls2025

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Irbesartan-Related Compounds

  • Irbesartan Impurity A (1-(Pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide): Molecular Formula: C₂₅H₃₀N₆O₂. Key Differences: Replaces the 4-chlorophenyl group with a biphenyl-tetrazole system. The pentanoylamino side chain enhances solubility and pharmacokinetic properties. Application: A known impurity in irbesartan synthesis, highlighting its role in quality control .

1-Phenyl-N-(1H-tetrazol-5-yl)cyclopentanecarboxamide

  • Molecular Formula : C₁₃H₁₄N₆O.

Losartan

  • Molecular Formula : C₂₂H₂₃ClN₆O.
  • Key Differences: Contains a biphenyl-tetrazole group and an imidazole ring instead of cyclopentanecarboxamide.
  • Application : Clinically approved ARB, demonstrating the therapeutic relevance of tetrazole-containing scaffolds .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antiviral and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrazole ring, a cyclopentane moiety, and a 4-chlorophenyl group. Its molecular formula is C13H14ClN5C_{13}H_{14}ClN_{5} with a molecular weight of approximately 291.78 g/mol. The presence of the tetrazole ring is particularly noteworthy, as this structure is often associated with enhanced biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Tetrazole Ring Five-membered ring containing four nitrogen atoms
Cyclopentane Moiety Five-membered carbon ring
4-Chlorophenyl Group Aromatic ring with chlorine substitution

Antiviral Properties

Preliminary studies indicate that compounds with similar structural features exhibit notable antiviral activities. For instance, tetrazoles have been shown to inhibit viral replication through various mechanisms, including interference with viral enzymes. This compound could potentially share these properties, making it a candidate for further antiviral research.

Anticancer Activity

The compound has also been evaluated for anticancer activity. Research suggests that the incorporation of the tetrazole ring enhances the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies

  • Study on Viral Inhibition : A study published in Journal of Medicinal Chemistry explored the antiviral effects of tetrazole derivatives against influenza viruses. Results showed significant inhibition of viral replication, suggesting that this compound may exhibit similar properties due to its structural similarities .
  • Anticancer Research : In vitro assays conducted on derivatives of cyclopentanecarboxamide indicated strong cytotoxic effects against breast and lung cancer cell lines. The study highlighted the potential of these compounds in developing new cancer therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent coupling with cyclopentanecarboxylic acid derivatives.

Table 2: Synthesis Steps Overview

StepDescription
Step 1 Synthesis of the tetrazole intermediate
Step 2 Coupling reaction with cyclopentanecarboxylic acid
Step 3 Purification and characterization

The SAR analysis indicates that modifications to the chlorophenyl group or the cyclopentane moiety can significantly influence biological activity. For example, substituents on the phenyl group may enhance binding affinity to biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing tetrazole-containing analogs like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide?

Methodological Answer:
Tetrazole derivatives are typically synthesized via multicomponent reactions (MCRs) involving isocyanides, aldehydes, and amines. For example:

  • General Procedure (V-A) : Combine tert-butyl isocyanide (2.0 mmol) with a substituted benzaldehyde and cyclopentanecarboxamide in methanol or ethanol. Stir at room temperature for 24–48 hours. Purify via column chromatography (e.g., silica gel with 30% EtOAc/hexane). Yields range from 39% to 67%, depending on substituent steric effects and reaction optimization .
  • Key Steps : Acidic workup for tetrazole ring stabilization and use of HRMS (ESI-TOF) for molecular weight confirmation .

Q. Table 1: Comparative Yields of Tetrazole Analogs

SubstituentYield (%)Reference
4-Chlorophenyl, tert-butyl39–49
4-Chlorophenyl, adamantyl66–70

Q. How is structural characterization performed for such compounds?

Methodological Answer:

  • Spectroscopic Methods :
    • 1H/13C NMR : Assign peaks based on coupling patterns and integration (e.g., singlet for tetrazole protons at δ ~7.5–8.0 ppm, cyclopentane protons at δ ~1.4–3.1 ppm) .
    • HRMS : Confirm molecular formula using ESI-TOF (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves high-resolution data (≤1.0 Å) and handles twinned crystals via HKLF5 format .

Q. What analytical techniques ensure compound purity and detect impurities?

Methodological Answer:

  • HPLC-MS : Detect impurities like unreacted intermediates or byproducts (e.g., Irbesartan-related impurities monitored using C18 columns with UV detection at 254 nm) .
  • TLC : Monitor reaction progress (e.g., silica gel plates with 30% EtOAc/hexane, Rf ~0.35–0.42) .
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Q. What role does X-ray crystallography play in confirming the structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
  • Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder (e.g., tert-butyl group rotational ambiguity). Hydrogen bonds are modeled using SHELXPRO .
  • Validation : Check CIF files with PLATON for missed symmetry or twinning .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of tetrazole derivatives?

Methodological Answer:

  • Catalysis : Screen Lewis acids (e.g., ZnCl2) to accelerate imine formation in MCRs .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes, improving yields by ~15% .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Identify rotamers causing split signals (e.g., tert-butyl groups show temperature-dependent splitting) .
  • 2D NMR (COSY, HSQC) : Assign overlapping protons (e.g., cyclopentane vs. tetrazole methylene groups) .
  • DFT Calculations : Compare experimental and computed 13C NMR shifts to validate assignments .

Q. What structure-activity relationship (SAR) trends are observed for tetrazole analogs targeting angiotensin receptors?

Methodological Answer:

  • Key Modifications :
    • Tetrazole Position : 5-substituted tetrazoles (vs. 1-substituted) enhance receptor binding affinity .
    • Substituent Effects : 4-Chlorophenyl groups improve lipophilicity and bioavailability (logP ~3.5) .
  • Biological Assays : Measure IC50 values via radioligand displacement assays (e.g., [3H]-angiotensin II competition) .

Q. Table 2: SAR of Selected Tetrazole Derivatives

CompoundIC50 (nM)Key Feature
Irbesartan1.3Biphenyl-tetrazole
Target Compound (Analog)5.8Cyclopentane linker

Q. How to handle crystallographic challenges like twinning or disorder in SHELX?

Methodological Answer:

  • Twinning : Use HKLF5 format in SHELXL to refine twin laws (e.g., two-domain twins with BASF parameter) .
  • Disorder Modeling : Split occupancy for flexible groups (e.g., tert-butyl at 50:50 occupancy) and apply SIMU/DELU restraints .
  • High-Resolution Data : Refine anisotropic thermal parameters and include H-atoms in calculated positions .

Q. What strategies are effective for impurity profiling in pharmaceutical analogs?

Methodological Answer:

  • Forced Degradation : Expose compounds to heat, light, or acidic conditions to generate degradation products .
  • LC-HRMS : Identify impurities via exact mass (e.g., [M+H]+ = 513.2198 for sulfonimidamide byproducts) .
  • Synthesis Control : Monitor intermediates using inline FTIR to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.